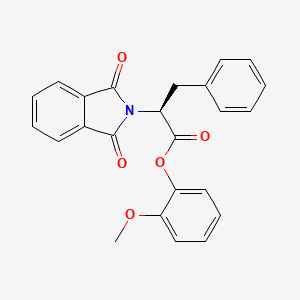![molecular formula C14H9NO2 B1659116 N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E CAS No. 63542-24-5](/img/structure/B1659116.png)
N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E: is a chemical compound that belongs to the class of heterocyclic compounds It features a dihydropyridine ring fused to an indandione moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E typically involves the condensation of 1,3-indandione with a suitable dihydropyridine precursor. The reaction is often carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indandione or dihydropyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
科学研究应用
Chemistry: In chemistry, N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
相似化合物的比较
- 2-Pyridyl[(2E)-1,2-dihydropyridine-2-ylidene]acetonitrile
- 2-[(2E)-1,4-Diphenyl-3-cyano-1,2-dihydropyridine-2-ylidene]-3-piperidino-3-oxopropiononitrile
- 3-(1,2-Dihydropyridine-2-ylidene)-5-methyl-3H-pyrazole
Comparison: Compared to these similar compounds, N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E stands out due to its unique indandione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further highlight its uniqueness.
属性
CAS 编号 |
63542-24-5 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
3-hydroxy-2-pyridin-2-ylinden-1-one |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,16H |
InChI 键 |
BZTFXIANCZFDOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=CC=N3)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=CC=N3)O |
| 6345-69-3 63542-24-5 |
|
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



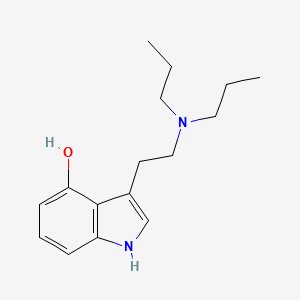
![N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1659037.png)

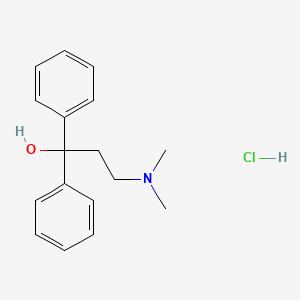
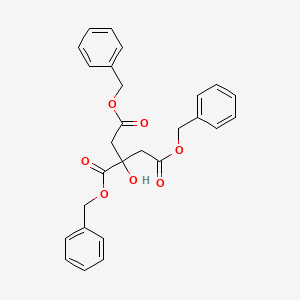
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one](/img/structure/B1659044.png)
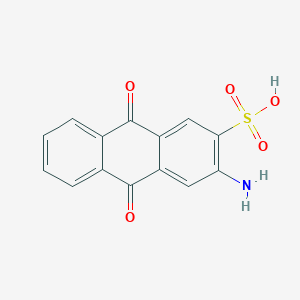
![[4-(16-Acetyloxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-6-yl)-2-methylbutyl] acetate](/img/structure/B1659050.png)
![(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659051.png)
![(3Z)-3-[(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)ethylidene]-2-benzofuran-1-one](/img/structure/B1659052.png)
![N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine](/img/structure/B1659054.png)
![3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1659055.png)
